molecular formula C19H22N2O B2498268 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 612049-65-7

1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No. B2498268
CAS RN: 612049-65-7
M. Wt: 294.398
InChI Key: CPQPTGQKFJMZGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazoles can be synthesized through several methods. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine .


Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The exact structure of “1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” would depend on the specific locations of the isobutyl, p-tolyloxy, and methyl groups on the imidazole ring.


Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions. They can act as a nucleophile in substitution reactions, and they can also act as a catalyst in processes such as hydroamination, hydrosilylation, Heck reaction, and Henry reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary depending on their specific structure. For example, 2-methylimidazole has a molecular weight of 82.10 g/mol and a density of 1.03 g/cm³ .

Scientific Research Applications

Anticancer Potential

Research has demonstrated that imidazole-based compounds, including those related to 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, exhibit significant anticancer potential. A study highlighted the synthesis of new imidazole derivatives through multicomponent reactions. These compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines. One compound in particular showed promising results against various cancer cell types, inducing cell cycle arrest and cellular senescence, thereby highlighting the potential of imidazole derivatives in cancer therapy (Sharma et al., 2014).

Synthesis Techniques

The synthesis of 2-(2-alkoxyphenyl)-1H-imidazoles, closely related to the core structure of 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, involves the reaction of methyl salicylate with ethane-1,2-diamine. This process produces a range of imidazolines, which are then transformed into imidazoles through various oxidative aromatization reactions. The study provides insights into the synthesis process, comparing different methods for their efficiency, reaction conditions, and yields, contributing to the understanding of imidazole derivative synthesis (Pařík et al., 2006).

Electrochemical Applications

Imidazole and its derivatives, including 1-methyl imidazole, have been studied as additives in polybenzimidazole membranes equilibrated with phosphoric acid, showcasing their potential as high-temperature proton-conducting polymer electrolytes. The addition of these compounds significantly influences the conductivity of the membranes, suggesting applications in fuel cell technology. This research outlines the potential of imidazole derivatives in enhancing the performance of fuel cell electrolytes (Schechter & Savinell, 2002).

Mechanism of Action

The mechanism of action of imidazoles can vary widely depending on their specific structure and the context in which they are used. For example, some imidazoles exhibit antimicrobial, antifungal, antiallergic, antitumoural, and antimetastatic properties .

Safety and Hazards

Like all chemicals, imidazoles should be handled with care. They can cause skin and eye irritation, and they may be harmful if inhaled or swallowed .

Future Directions

Research into imidazoles is ongoing, and future directions could include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, as well as further exploration of their potential applications in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQPTGQKFJMZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

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